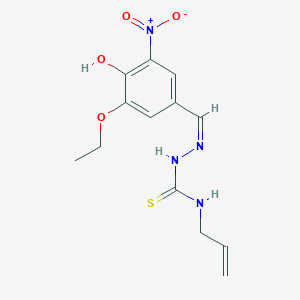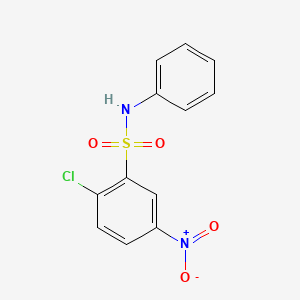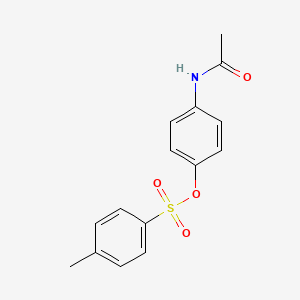
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxy group, a nitro group, and an N-allylthiosemicarbazone moiety attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone typically involves a multi-step process. The starting material, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, can be synthesized through the nitration of 3-ethoxy-4-hydroxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
The N-allylthiosemicarbazone moiety is introduced by reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with N-allylthiosemicarbazide in the presence of an appropriate catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-oxo-5-nitrobenzaldehyde.
Reduction: Formation of 3-ethoxy-4-hydroxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form reactive intermediates that can interact with cellular components, leading to various biochemical effects . The nitro group, in particular, plays a crucial role in its antimicrobial and anticancer activities by generating reactive oxygen species that induce oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Lacks the nitro and N-allylthiosemicarbazone groups, resulting in different chemical and biological properties.
4-Hydroxy-3-nitrobenzaldehyde: Lacks the ethoxy and N-allylthiosemicarbazone groups, leading to variations in reactivity and applications.
N-allylthiosemicarbazone derivatives: Compounds with different substituents on the benzaldehyde core, affecting their chemical behavior and biological activity.
Uniqueness
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the N-allylthiosemicarbazone moiety contributes to its versatility in chemical synthesis .
Properties
IUPAC Name |
1-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-3-5-14-13(22)16-15-8-9-6-10(17(19)20)12(18)11(7-9)21-4-2/h3,6-8,18H,1,4-5H2,2H3,(H2,14,16,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQTSULYOLUNP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B7734608.png)

![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B7734624.png)


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-bromophenyl)sulfonyl]butanamide](/img/structure/B7734645.png)
![1-[(Z)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7734646.png)
![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B7734659.png)
![1-[(Z)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7734681.png)
![1-[(Z)-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734688.png)
![1-prop-2-enyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7734691.png)
![1-methyl-3-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B7734699.png)
![1-methyl-3-[(E)-(2-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7734704.png)
![1-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7734708.png)
